![molecular formula C30H24Cl3NO2Sn B14184158 2-[({Tris[(2-chlorophenyl)methyl]stannyl}oxy)carbonyl]-1H-indole CAS No. 850405-99-1](/img/structure/B14184158.png)
2-[({Tris[(2-chlorophenyl)methyl]stannyl}oxy)carbonyl]-1H-indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[({Tris[(2-chlorophenyl)methyl]stannyl}oxy)carbonyl]-1H-indole is a complex organotin compound that features an indole core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[({Tris[(2-chlorophenyl)methyl]stannyl}oxy)carbonyl]-1H-indole typically involves the reaction of indole derivatives with tris(2-chlorophenyl)methylstannane. The reaction conditions often require the use of a base such as sodium carbonate (Na2CO3) and a solvent like hexafluoroisopropanol (HFIP) at room temperature . The process may involve multiple steps, including the formation of intermediate compounds that are subsequently converted to the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
2-[({Tris[(2-chlorophenyl)methyl]stannyl}oxy)carbonyl]-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of tin.
Reduction: Reduction reactions can modify the stannyl group.
Substitution: The indole core can participate in electrophilic substitution reactions, while the stannyl group can undergo nucleophilic substitution.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents such as lithium aluminum hydride (LiAlH4) for reduction, and various electrophiles and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation states of tin, while substitution reactions can introduce various functional groups onto the indole core.
科学的研究の応用
2-[({Tris[(2-chlorophenyl)methyl]stannyl}oxy)carbonyl]-1H-indole has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a drug candidate, particularly in the treatment of diseases where organotin compounds have shown efficacy.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties
作用機序
The mechanism by which 2-[({Tris[(2-chlorophenyl)methyl]stannyl}oxy)carbonyl]-1H-indole exerts its effects involves interactions with various molecular targets. The indole core can interact with biological receptors, while the stannyl group can participate in redox reactions. These interactions can modulate biological pathways, leading to potential therapeutic effects .
類似化合物との比較
Similar Compounds
Tris(2,4,6-trichlorophenyl)methyl radical: Similar in structure but with different substituents on the phenyl rings.
Indole-3-acetic acid: Shares the indole core but lacks the stannyl group.
Tris(2-chlorophenyl)methylstannane: Similar stannyl group but without the indole core
Uniqueness
2-[({Tris[(2-chlorophenyl)methyl]stannyl}oxy)carbonyl]-1H-indole is unique due to the combination of the indole core and the stannyl group, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a compound of significant interest in scientific research.
特性
CAS番号 |
850405-99-1 |
|---|---|
分子式 |
C30H24Cl3NO2Sn |
分子量 |
655.6 g/mol |
IUPAC名 |
tris[(2-chlorophenyl)methyl]stannyl 1H-indole-2-carboxylate |
InChI |
InChI=1S/C9H7NO2.3C7H6Cl.Sn/c11-9(12)8-5-6-3-1-2-4-7(6)10-8;3*1-6-4-2-3-5-7(6)8;/h1-5,10H,(H,11,12);3*2-5H,1H2;/q;;;;+1/p-1 |
InChIキー |
OLBXKZIUCZJDBC-UHFFFAOYSA-M |
正規SMILES |
C1=CC=C2C(=C1)C=C(N2)C(=O)O[Sn](CC3=CC=CC=C3Cl)(CC4=CC=CC=C4Cl)CC5=CC=CC=C5Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


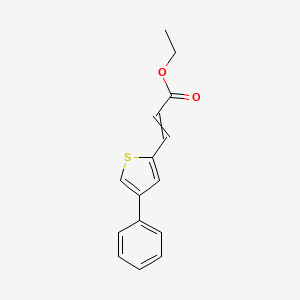
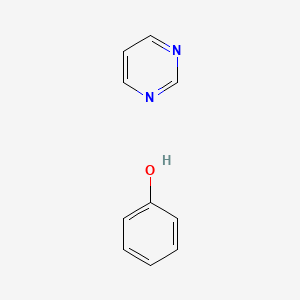
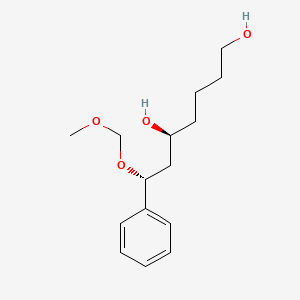

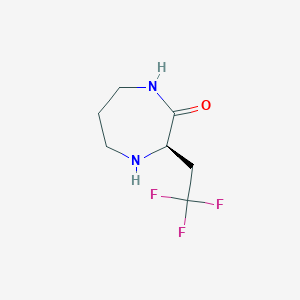
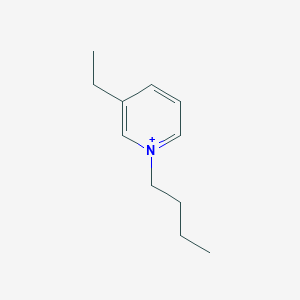
![2-{4-[(E)-(Pyridin-4-yl)diazenyl]phenoxy}ethan-1-ol](/img/structure/B14184126.png)
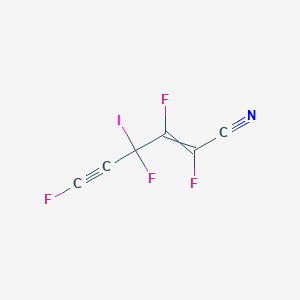
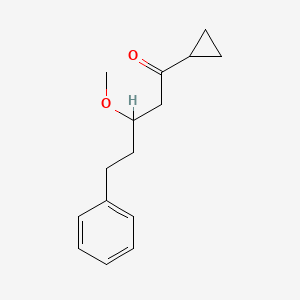
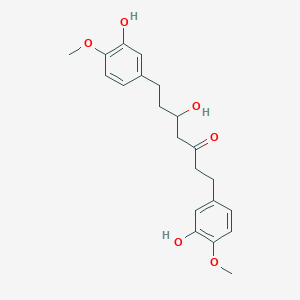
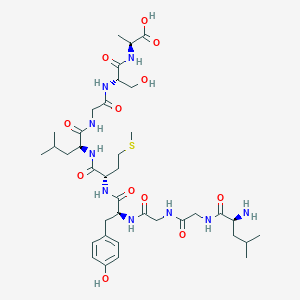
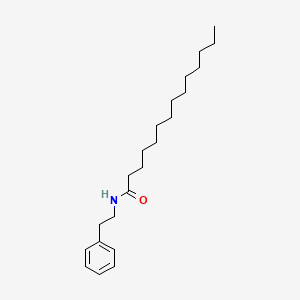
![N,N-Dipropan-2-yl-N'-[(trimethoxysilyl)methyl]urea](/img/structure/B14184164.png)

